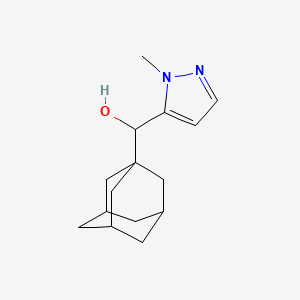

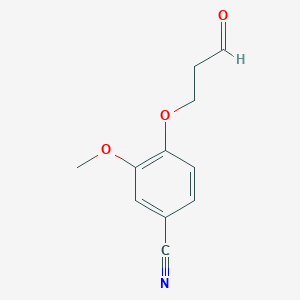

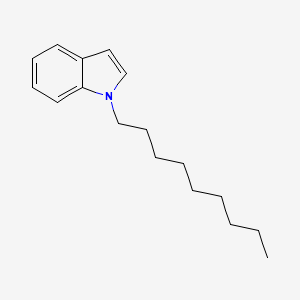

![molecular formula C12H11N3S B1529483 3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline CAS No. 1082825-85-1](/img/structure/B1529483.png)

3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline

Overview

Description

“3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is a chemical compound with the molecular formula C7H9N3S . It is a solid substance and is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring attached to an aniline group . The imidazo[2,1-b][1,3]thiazole ring is a heterocyclic compound containing three carbon atoms, one sulfur atom, and two nitrogen atoms .Physical And Chemical Properties Analysis

“3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is a solid substance . Its molecular weight is 167.23 .Scientific Research Applications

DNA-Binding Studies and Antioxidant Activities : Studies have explored the DNA-binding properties and antioxidant activities of silver(I) complexes containing derivatives of bis(benzimidazol-2-ylmethyl)aniline. These complexes have shown potential in binding to DNA through intercalation and demonstrate strong potential as scavengers to eliminate hydroxyl and superoxide radicals in vitro (Wu et al., 2014).

Synthesis in Ionic Liquid : Research has been conducted on the synthesis of thiourea derivatives from cinnamoyl isothiocyanate with substituted anilines, including derivatives of 3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline, in ionic liquids. This synthesis approach has shown significant enhancements in reactivity and yield (Xiao et al., 2007).

Potential Antitumor Agents : Some derivatives of 3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline have been synthesized and evaluated for their cytotoxic activity on HeLa cells. These compounds, related to the antitumor agent amsacrine, have shown significant activity (Andreani et al., 1993).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : The compound has been used in the synthesis of fused thiazolo[3,2-a]pyrimidinones, where 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide serve as electrophilic building blocks (Janardhan et al., 2014).

Catalytic Activities in Organometallic Chemistry : Benzimidazolin-2-ylidene complexes of palladium(II), which include derivatives of 3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline, have been synthesized and studied for their fluxionality and catalytic activities, particularly in hydroamination reactions (Bernhammer & Huynh, 2014).

Synthesis of N-Containing Heterocycles : The compound has been used in the synthesis of benzothiazoles and benzimidazoles through Brønsted acid-catalyzed cyclization (Mayo et al., 2014).

Synthesis of Benzimidazo[1,2-c]quinazoline : A method involving the oxidative cross-coupling reaction of methyl ketones with 2-(1H-benzo[d]imidazol-2-yl)aniline, a derivative of 3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline, has been developed for synthesizing benzimidazo[1,2-c]quinazoline derivatives (Ambethkar et al., 2018).

Synthesis of Anticancer Agents : Research has been conducted on the synthesis of benzimidazole–thiazole derivatives as potential anticancer agents, where 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, a related derivative, was reacted with various reagents (Nofal et al., 2014).

C-H Activation and Amidation in Organic Synthesis : The compound has been involved in Ir(III)-catalyzed synthesis of benzimidazoles via C-H activation and amidation of aniline derivatives (Xia et al., 2017).

Fluorescent Chemosensor for Aluminum Ion : Derivatives of 2-(2-Aminophenyl)-1H-benzimidazole, which include the structure of 3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline, have been used as efficient chemosensors for aluminum ions in living cells (Shree et al., 2019).

Future Directions

The future directions for the research on “3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” and related compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the diverse biological activities of imidazothiazoles, these compounds could be potential candidates for the development of new therapeutic agents .

properties

IUPAC Name |

3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-8-7-16-12-14-11(6-15(8)12)9-3-2-4-10(13)5-9/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVMOAXXVZCWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)

![3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1529419.png)